

Robinson annulation for 3-Hydroxy-5-phenyl-cyclohex-2-enone synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy-5-phenyl-cyclohex-2-enone

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An Application Note on the Robinson Annulation for the Synthesis of 3-Hydroxy-5-phenyl-cyclohexenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Robinson annulation is a cornerstone of organic synthesis, enabling the formation of six-membered rings, which are prevalent in numerous natural products and pharmacologically active compounds, including steroids and terpenes.^[1] This powerful reaction proceeds through a tandem Michael addition followed by an intramolecular aldol condensation.^{[2][3]} This application note provides a detailed protocol for the synthesis of a phenyl-substituted β -hydroxy cyclohexanone, a key intermediate that can be isolated before the final dehydration step of the Robinson annulation sequence. The protocol focuses on controlling reaction conditions to favor the formation of the aldol addition product, which corresponds to the "3-Hydroxy-cyclohexanone" structure. A representative synthesis using benzylideneacetone and ethyl acetoacetate is detailed to illustrate the methodology.

Introduction to the Robinson Annulation

Discovered by Sir Robert Robinson, the Robinson annulation is a versatile and widely used ring-forming (annulation) reaction in organic chemistry.^[1] The process involves the reaction of

a ketone (or a related Michael donor like a β -keto ester) with an α,β -unsaturated ketone (a Michael acceptor).[1][2]

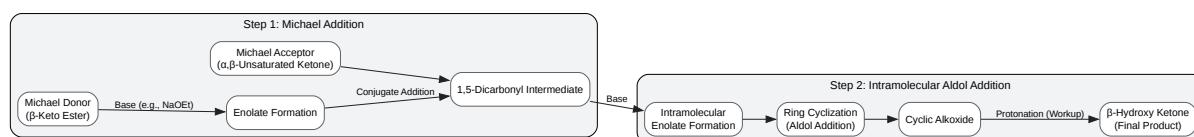
The reaction sequence involves two distinct mechanistic steps:

- Michael Addition: A base abstracts an α -proton from the ketone to form an enolate. This nucleophilic enolate then attacks the β -carbon of the α,β -unsaturated ketone in a conjugate addition, yielding a 1,5-dicarbonyl compound.[4]
- Intramolecular Aldol Condensation: The newly formed 1,5-diketone, in the presence of a base, forms another enolate. This enolate then attacks one of the carbonyl carbons within the same molecule, leading to the formation of a six-membered ring. The initial product is a cyclic β -hydroxy ketone (an aldol adduct).[2][4][5]

Typically, this intermediate is not isolated and undergoes a final base- or acid-catalyzed dehydration (elimination of water) to yield the thermodynamically stable α,β -unsaturated cyclic ketone (a cyclohexenone).[4] However, by carefully controlling reaction conditions, such as temperature and reaction time, the β -hydroxy ketone intermediate can be isolated. This application note details a protocol aimed at synthesizing and isolating this key intermediate.

Reaction Mechanism and Experimental Workflow

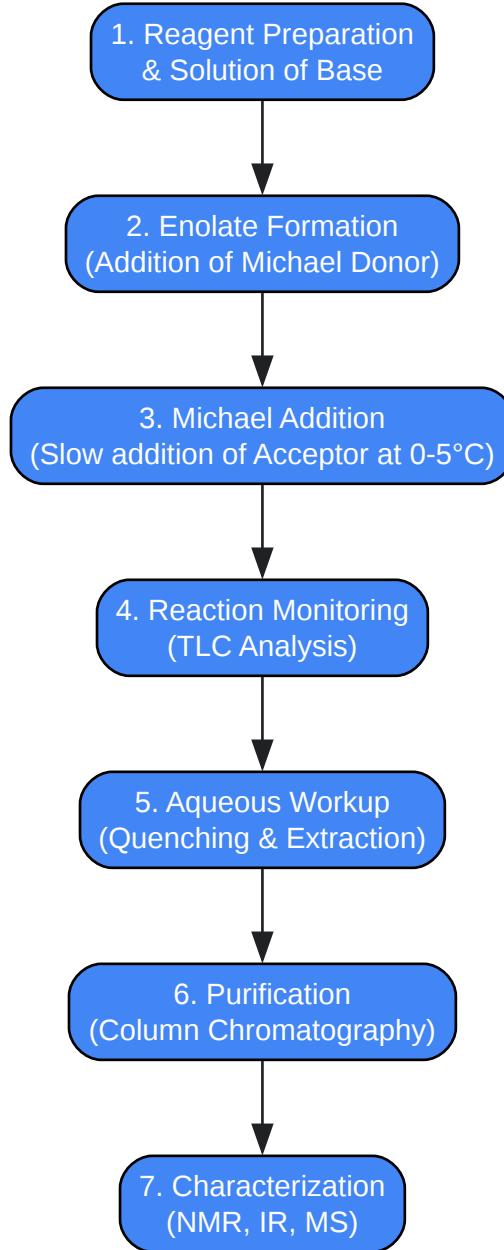
The overall transformation consists of a sequence of fundamental organic reactions. The mechanism diagram below illustrates the step-by-step formation of the β -hydroxy ketone product.



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Caption: General mechanism of the Robinson Annulation leading to a β -hydroxy ketone.

The experimental procedure follows a logical sequence of steps from preparation to analysis, as outlined in the workflow diagram below.



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Caption: Experimental workflow for the synthesis and analysis of the target compound.

Experimental Protocol

This protocol describes the synthesis of Ethyl 6-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate, the β -hydroxy ketone intermediate from the reaction of ethyl acetoacetate and benzylideneacetone. Careful temperature control is crucial to prevent dehydration to the enone.

Materials and Reagents

Reagent/Material	Molar Mass (g/mol)	Density (g/mL)	Amount (mmol)	Volume/Mass
Benzylideneacetone	146.18	~1.038	10.0	1.46 g
Ethyl Acetoacetate	130.14	1.021	11.0	1.12 mL
Sodium Ethoxide (NaOEt)	68.05	-	11.0	0.75 g
Ethanol (Absolute)	46.07	0.789	-	50 mL
Diethyl Ether	74.12	0.713	-	As needed
Saturated NH ₄ Cl (aq)	53.49	-	-	As needed
Anhydrous MgSO ₄	120.37	-	-	As needed
Silica Gel (230-400 mesh)	-	-	-	For chromatography

Equipment

- 100 mL three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer

- Ice-water bath
- Rotary evaporator
- Glassware for extraction and chromatography

Procedure

- **Setup:** Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and thermometer. Place the flask in an ice-water bath. Ensure the system is dry and under an inert atmosphere (e.g., nitrogen or argon).
- **Base Solution:** In the flask, dissolve sodium ethoxide (0.75 g, 11.0 mmol) in absolute ethanol (30 mL). Cool the solution to 0-5°C.
- **Enolate Formation:** Add ethyl acetoacetate (1.12 mL, 11.0 mmol) dropwise to the stirred ethoxide solution over 10 minutes, maintaining the temperature below 5°C. Stir for an additional 20 minutes to ensure complete enolate formation.
- **Michael Addition:** Dissolve benzylideneacetone (1.46 g, 10.0 mmol) in absolute ethanol (20 mL). Add this solution to the dropping funnel and add it dropwise to the enolate solution over 30-40 minutes. Maintain the reaction temperature at 0-5°C throughout the addition.
- **Reaction:** After the addition is complete, allow the mixture to stir at 0-5°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
- **Workup:** Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution until the mixture is neutral (pH ~7).
- **Extraction:** Transfer the mixture to a separatory funnel. Most of the ethanol should be removed using a rotary evaporator. Add diethyl ether (50 mL) and water (30 mL). Shake and separate the layers. Extract the aqueous layer twice more with diethyl ether (2x 30 mL).
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent to isolate the β -hydroxy ketone product.

Data Presentation and Characterization

The following tables summarize the key reaction parameters and the expected analytical data for the synthesized compound.

Table 1: Summary of Reaction Parameters

Parameter	Value
Stoichiometry (Donor:Acceptor)	1.1 : 1.0
Base	Sodium Ethoxide (1.1 eq)
Solvent	Absolute Ethanol
Temperature	0-5°C
Reaction Time	2-3 hours
Expected Yield	60-75% (after chromatography)

Table 2: Expected Spectroscopic Data for the Product

Analysis Type	Expected Data
¹ H NMR	δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 4.5-4.8 (s, 1H, -OH), 4.1-4.2 (q, 2H, -OCH ₂ CH ₃), 2.5-3.5 (m, 4H, ring CH/CH ₂), 1.2-1.4 (d, 3H, ring -CH ₃), 1.1-1.2 (t, 3H, -OCH ₂ CH ₃). Note: Diastereomers may be present.
¹³ C NMR	δ (ppm): ~205 (ketone C=O), ~170 (ester C=O), 140-145 (Ar C-ipso), 125-130 (Ar CH), ~75 (C-OH), ~61 (-OCH ₂), ~50-60 (ring CH), ~40-50 (ring CH ₂), ~20-25 (ring CH ₃), ~14 (-OCH ₂ CH ₃).
IR (KBr)	ν (cm ⁻¹): 3500-3400 (broad, O-H stretch), 3050 (Ar C-H), 2980 (aliphatic C-H), 1735 (ester C=O), 1710 (ketone C=O), 1600 (Ar C=C).
MS (ESI+)	m/z: [M+H] ⁺ , [M+Na] ⁺ . Calculated for C ₁₆ H ₂₀ O ₄ .

Conclusion

This application note provides a representative and detailed protocol for synthesizing a functionalized β -hydroxy cyclohexanone via the Robinson annulation. By carefully controlling the reaction temperature, the aldol addition intermediate can be successfully isolated, preventing the subsequent dehydration that typically leads to a cyclohexenone. This methodology is valuable for researchers in medicinal chemistry and natural product synthesis, as it provides access to complex cyclic scaffolds that can be further elaborated into a diverse range of molecular architectures.

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- To cite this document: BenchChem. [Robinson annulation for 3-Hydroxy-5-phenyl-cyclohex-2-enone synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306589#robinson-annulation-for-3-hydroxy-5-phenyl-cyclohex-2-enone-synthesis]

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